L-Threonohydroxamate 4-phosphate
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Overview
Description
L-Threonohydroxamate 4-phosphate is a chemical compound with the molecular formula C4H12NO8P It is a derivative of threonine, an amino acid, and contains a hydroxamate group and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Threonohydroxamate 4-phosphate can be synthesized through a multi-step process involving the protection and deprotection of functional groups. The synthesis typically starts with L-threonine, which undergoes hydroxylation to introduce the hydroxamate group. The hydroxylated intermediate is then phosphorylated to yield this compound. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to achieve selective transformations.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation. These methods can be more cost-effective and environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Threonohydroxamate 4-phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxamate group can yield oximes, while reduction can produce amines.
Scientific Research Applications
L-Threonohydroxamate 4-phosphate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Threonohydroxamate 4-phosphate involves its interaction with specific molecular targets, such as enzymes. The hydroxamate group can chelate metal ions, which may inhibit the activity of metalloenzymes. The phosphate group can also participate in phosphorylation reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
L-Threonine: The parent amino acid from which L-Threonohydroxamate 4-phosphate is derived.
L-Serine: Another amino acid with a similar structure but lacking the hydroxamate group.
L-Gulonate 6-phosphate: A compound with a similar phosphate group but different overall structure.
Uniqueness
This compound is unique due to the presence of both a hydroxamate group and a phosphate group, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C4H12NO8P |
---|---|
Molecular Weight |
233.11 g/mol |
IUPAC Name |
[(2S,3R,4S)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H12NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-9H,1H2,(H2,10,11,12)/t2-,3+,4-/m0/s1 |
InChI Key |
CSVKNYIFCYRDJM-NUNKFHFFSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](NO)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(NO)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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